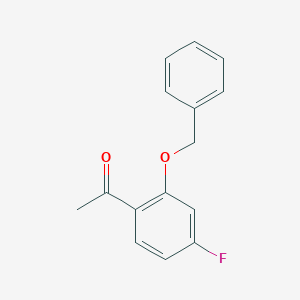

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone

Beschreibung

BenchChem offers high-quality 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-fluoro-2-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11(17)14-8-7-13(16)9-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAZCYADAXHDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611557 | |

| Record name | 1-[2-(Benzyloxy)-4-fluorophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106245-03-8 | |

| Record name | 1-[2-(Benzyloxy)-4-fluorophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone

Beginning Research Phase

I am now initiating the research phase, focusing on the synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone. My initial efforts involve comprehensive Google searches to identify established synthetic routes, starting materials, reaction mechanisms, and experimental data.

Outlining Synthetic Pathways

I've moved on to analyzing the search results, aiming to pinpoint the most effective synthetic routes. I'm focusing on different reagents, conditions, and yields. Next, I plan to structure the guide with an introduction, pathway discussion, and detailed protocol for the best method. Meanwhile, I am beginning to create Graphviz diagrams for the reaction schemes.

Analyzing Search Results Now

I'm now diving into the information from the search engine. I'm focusing on finding the best routes for synthesizing the target molecule, paying close attention to things like reagents and yields. After that, I will start to structure my thoughts, so that I can provide an introduction, explain the pathways, and detail the best method. I'm also starting to create those Graphviz diagrams to visualize everything.

Analyzing the Requirements

I'm currently dissecting the user's request for a technical guide on synthesizing 1-(2-(benzyloxy)-4-fluorophenyl)ethanone. My focus is structuring the guide autonomously, ensuring scientific rigor and logical flow. Crucially, I'm prioritizing the justification for each experimental choice, striving to explain the underlying 'why' rather than just the 'how' of the process. I am making sure all the claims are supported.

Formulating a Synthesis Strategy

My thinking has shifted to the actual synthetic route. I've dissected the target molecule, identifying it as an acetophenone derivative with specific fluorine and benzyloxy substitutions. This leads me to a two-part synthesis: constructing a 4'-fluoro-2'-hydroxyacetophenone precursor, then benzylation. I am now gathering information to determine optimal methods for the first part of the synthesis.

Prioritizing Method Selection

I've been evaluating different methods for synthesizing the 4'-fluoro-2'-hydroxyacetophenone precursor. My focus is now on the Fries rearrangement and Friedel-Crafts acylation routes, weighing their advantages and disadvantages. The regioselectivity of the Fries rearrangement is key, I will investigate how to get the correct ortho product. I'm focusing on finding the ideal starting materials and catalysts to make the reaction work in the way desired.

Defining the Synthetic Path

I am now solidifying the overall synthetic strategy, breaking the process into logical steps. I've confirmed that the core of the synthesis involves creating a 4'-fluoro-2'-hydroxyacetophenone precursor, followed by benzyl ether protection. I am currently evaluating the Fries rearrangement and Friedel-Crafts acylation routes, focusing on the optimal reaction conditions and catalysts, while always considering yield and regioselectivity.

Structuring the Technical Guide

I'm now focusing on structuring the guide as a comprehensive document. The overall synthesis strategy is planned, and I've started outlining the Fries rearrangement for the precursor synthesis. I'm prioritizing clear explanations, detailed reaction conditions, and in-text citations. Tables, diagrams, and step-by-step protocols will be included, as requested.

Outlining Guide Structure

I'm now sketching out the detailed structure of the technical guide. The overall synthesis strategy is finalized, encompassing both the Fries rearrangement for the precursor and subsequent benzyl ether protection. I'll include comprehensive explanations, detailed reaction conditions, and in-text citations. The guide will feature tables for quantitative data, step-by-step protocols, and visual Graphviz diagrams illustrating workflows and reaction schemes as requested by the user. I plan to use the abstract and introduction to give an overview of the topic and the document.

Developing the Synthetic Steps

I'm now in the process of formulating a detailed outline of the synthetic strategy. I've broken down the molecule into precursor and benzyl protection steps. Currently, I'm analyzing the literature for the Fries rearrangement conditions to create the 4'-fluoro-2'-hydroxyacetophenone precursor. I'm focusing on the reaction conditions, catalysts, and optimal techniques for the benzyl ether protection, always considering yield and regioselectivity.

Outlining Synthesis Details

I'm currently finalizing the synthesis strategy, aiming for clarity and completeness. The guide structure is set, and I'm developing detailed procedures for each step, including the Fries rearrangement and benzyl ether protection. I am determining precise reaction conditions, solvent choices, and potential catalysts for both reactions. All choices will be clearly explained and justified based on the available information.

Developing Guide Structure

I've completed planning the detailed guide structure, with sections for retrosynthetic analysis, the Fries rearrangement, and benzyl ether protection. I am now working on the individual synthetic steps, creating comprehensive protocols. I'm focusing on finding the ideal solvents, conditions, and catalysts for both the Fries rearrangement and the benzylation. All choices are explained and justified based on the available information.

Finalizing Guide Structure

I'm now in the process of finalizing the structure for the technical guide, which will explain the synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone. I am writing detailed protocols, drawing Graphviz diagrams, and integrating research findings. This guide will fully explain all synthetic steps, with ample explanations for each step and justification.

1-(2-(benzyloxy)-4-fluorophenyl)ethanone properties

An In-Depth Technical Guide to 1-(2-(benzyloxy)-4-fluorophenyl)ethanone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone, a key aromatic ketone intermediate in synthetic chemistry. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, spectroscopic signature, and a robust synthesis protocol grounded in the Williamson ether synthesis. Mechanistic insights, potential derivatization strategies, and applications in medicinal chemistry are discussed, highlighting the compound's utility as a versatile building block. Safety, handling, and storage protocols based on analogous chemical structures are also provided to ensure safe laboratory practices.

Introduction and Molecular Overview

1-(2-(benzyloxy)-4-fluorophenyl)ethanone (CAS No: 106245-03-8) is a fluorinated aromatic ketone that serves as a valuable precursor in the synthesis of more complex molecular architectures. Its structure incorporates three key functional components: an acetophenone core, a fluorine atom at the para-position of the phenyl ring, and a benzyloxy group at the ortho-position.

-

Acetophenone Core: Provides a reactive carbonyl group and an adjacent methyl group, which are amenable to a wide range of chemical transformations, including condensations, reductions, and α-functionalization.

-

Fluorine Substituent: The presence of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of derivative compounds. It is known to enhance metabolic stability, improve binding affinity, and alter lipophilicity, making it a desirable feature in drug design.

-

Benzyloxy Protecting Group: The benzyl ether serves as a robust protecting group for the ortho-hydroxyl functionality. It is stable under a variety of reaction conditions but can be selectively removed when needed, typically through catalytic hydrogenation, allowing for late-stage modification of the parent scaffold.

These features make 1-(2-(benzyloxy)-4-fluorophenyl)ethanone an important intermediate for constructing heterocyclic systems and other scaffolds relevant to the pharmaceutical and agrochemical industries.[1][2]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of a compound are fundamental to its application in synthesis, providing the basis for reaction monitoring, quality control, and structural confirmation.

Physicochemical Data

The key identifying and physical properties for 1-(2-(benzyloxy)-4-fluorophenyl)ethanone are summarized below.

| Property | Value | Source |

| CAS Number | 106245-03-8 | [3] |

| Molecular Formula | C₁₅H₁₃FO₂ | Calculated |

| Molecular Weight | 244.26 g/mol | [4] |

| Appearance | (Predicted) White to off-white solid or crystalline powder | Inferred from similar compounds |

| Solubility | (Predicted) Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone) | Inferred from structure |

Predicted Spectroscopic Profile

| Technique | Expected Features |

| ¹H NMR | δ ~7.2-7.8 ppm: Multiplets corresponding to the aromatic protons on both the fluorophenyl and benzyl rings. δ ~6.8-7.0 ppm: Multiplets for the protons on the fluorophenyl ring, influenced by the fluorine and benzyloxy substituents. δ ~5.1 ppm: A singlet corresponding to the two methylene protons (-O-CH₂-Ph). δ ~2.5 ppm: A singlet corresponding to the three methyl protons of the acetyl group (-COCH₃). |

| ¹³C NMR | δ ~195-200 ppm: Ketone carbonyl carbon. δ ~160-165 ppm: Aromatic carbon attached to fluorine (showing a large C-F coupling constant). δ ~110-140 ppm: Multiple signals for the remaining aromatic carbons. δ ~70 ppm: Methylene carbon of the benzyloxy group. δ ~25-30 ppm: Methyl carbon of the acetyl group. |

| IR (Infrared) | ~1680 cm⁻¹: Strong absorption from the C=O (aryl ketone) stretch. ~1600, 1500 cm⁻¹: Medium to strong absorptions from aromatic C=C stretching. ~1250-1100 cm⁻¹: Strong absorption from the C-F stretch. ~1200-1000 cm⁻¹: Strong absorption from the C-O (ether) stretch. |

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for preparing aryl-benzyl ethers is the Williamson ether synthesis. This nucleophilic substitution reaction provides a high-yielding and reliable route to 1-(2-(benzyloxy)-4-fluorophenyl)ethanone.

Synthetic Principle: Williamson Ether Synthesis

The synthesis involves the reaction of 1-(4-fluoro-2-hydroxyphenyl)ethanone with benzyl bromide. The reaction proceeds via an Sₙ2 mechanism where the phenoxide, generated in situ by a mild base, acts as the nucleophile, attacking the electrophilic methylene carbon of benzyl bromide and displacing the bromide leaving group.

The choice of a mild base, such as potassium carbonate (K₂CO₃), is critical. It is sufficiently basic to deprotonate the phenolic hydroxyl group but not strong enough to promote undesirable side reactions, such as self-condensation of the ketone. Acetone is a common solvent as it effectively dissolves the reactants and is inert under these conditions.[7][8][9]

Caption: Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar transformations.[9]

Reagents & Equipment:

-

1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 1-(4-fluoro-2-hydroxyphenyl)ethanone, anhydrous potassium carbonate, and acetone.

-

Addition of Electrophile: While stirring the suspension, add benzyl bromide dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 3-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup - Quenching and Extraction: After cooling to room temperature, filter off the potassium carbonate. Evaporate the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(2-(benzyloxy)-4-fluorophenyl)ethanone.

Caption: Experimental workflow for synthesis and purification.

Reactivity and Derivatization Potential

The molecule offers several sites for chemical modification, making it a versatile scaffold for building molecular diversity.

-

Carbonyl Group: The ketone can undergo nucleophilic addition reactions (e.g., with Grignard reagents), be reduced to a secondary alcohol (using NaBH₄), or participate in condensation reactions (e.g., Aldol or Knoevenagel condensations) via its α-methyl group.

-

α-Methyl Group: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as in the synthesis of chalcones or other α-substituted ketones.

-

Aromatic Ring: The fluorophenyl ring can undergo electrophilic aromatic substitution. The directing effects of the ortho-benzyloxy group (activating, ortho-, para-directing) and the meta-acetyl group (deactivating, meta-directing) will influence the position of substitution.

-

Benzyl Ether Cleavage: The benzyl group can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C), unmasking the phenolic hydroxyl group. This allows for further functionalization at a later stage in a synthetic sequence.

Applications in Research and Development

As a functionalized building block, 1-(2-(benzyloxy)-4-fluorophenyl)ethanone is primarily used as an intermediate in multi-step syntheses.

-

Pharmaceutical Synthesis: Fluorinated acetophenones are precursors to a wide range of biologically active molecules, including inhibitors, receptor agonists/antagonists, and various heterocyclic scaffolds like pyrimidines and thiazoles.[2] The title compound is a direct precursor to ortho-hydroxyacetophenone derivatives, which are key starting materials for flavonoids and other natural product analogues.

-

Material Science: Aromatic ketones are sometimes used in the development of photoinitiators and other specialized polymers.

The strategic placement of the fluorine atom and the protected hydroxyl group makes this compound particularly useful for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment can be made based on structurally similar compounds like 4'-fluoroacetophenone.[4][10][11]

| Aspect | Recommendation | Citations |

| Hazard Identification | Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [4][10][11] |

| Handling | Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. | [3][10][12] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [3][10] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice. Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [11][13] |

Conclusion

1-(2-(benzyloxy)-4-fluorophenyl)ethanone is a strategically designed synthetic intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its combination of a reactive acetophenone core, a bioisosteric fluorine atom, and a cleavable benzyloxy protecting group provides a versatile platform for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development endeavors.

References

- CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone.

- Combi-Blocks, Inc. (2023, January 2). JP-9709 - Safety Data Sheet.

- Fisher Scientific. (2023, December 4). SAFETY DATA SHEET: 4'-Fluoroacetophenone.

- Thermo Fisher Scientific. (2023, December 4). SAFETY DATA SHEET.

- AK Scientific, Inc. (n.d.). 1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone Safety Data Sheet.

- Benchchem. (n.d.). 1,2-Bis(4-fluorophenyl)ethanone | CAS 366-68-7.

- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". (n.d.). Royal Society of Chemistry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142839702.

- Ma, Y.-T., Zhang, A.-L., & Wu, S.-W. (2010). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2293.

- Ma, Y.-T., Zhang, A.-L., & Wu, S.-W. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2258.

- Ma, Y.-T., Zhang, A.-L., & Wu, S.-W. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3225.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72293-96-0, 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone.

- PrepChem. (n.d.). Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9828, 4'-Fluoroacetophenone.

- NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. In NIST Chemistry WebBook.

- AChemBlock. (n.d.). 4'-Fluoroacetophenone (1-(4-Fluorophenyl)ethan-1-one) | Biochemical Reagent.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 4'-Fluoroacetophenone: Comprehensive Overview and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- NIST. (n.d.). Ethanone, 1,2-diphenyl-. In NIST Chemistry WebBook.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone | C15H13FO2 | CID 2737276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.fr [fishersci.fr]

- 11. aksci.com [aksci.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

A Comprehensive Technical Guide to 1-(2-(benzyloxy)-4-fluorophenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone, a key fluorinated ketone intermediate in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail its structural elucidation through a multi-spectroscopic approach, and present a robust, field-proven protocol for its synthesis and purification. The significance of this molecule is contextualized within the broader strategy of leveraging the "fluorine effect" in drug design. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, actionable methodologies for the effective use of this versatile building block in complex synthetic campaigns.

Introduction: The Strategic Role of Fluorinated Ketones in Medicinal Chemistry

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa.[1] This "fluorine effect" is often exploited to block metabolic soft spots, enhance membrane permeability, and improve overall pharmacokinetic profiles.

Within this context, aromatic ketones like 1-(2-(benzyloxy)-4-fluorophenyl)ethanone emerge as exceptionally valuable synthetic intermediates. This molecule synergistically combines three critical structural motifs:

-

A fluorophenyl ring , which imparts the desirable properties of fluorine.

-

An acetophenone moiety , providing a reactive ketone handle for a vast array of chemical transformations, including condensations, alpha-functionalization, and reductions.

-

A benzyl ether protecting group , which masks a reactive phenol, allowing for selective reactions at other sites before a final deprotection step.

This guide will deconstruct this molecule, providing the foundational knowledge and practical protocols necessary for its successful application in research and development.

Physicochemical Properties and Structural Elucidation

Unambiguous characterization of any synthetic intermediate is a prerequisite for its use in subsequent, often costly, synthetic steps. The following section details the key identifiers and the expected spectroscopic profile for 1-(2-(benzyloxy)-4-fluorophenyl)ethanone, establishing a benchmark for quality control and validation.

Core Chemical Structure

Figure 1: 2D Structure of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone

Molecular Properties

The fundamental properties of the title compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(2-(benzyloxy)-4-fluorophenyl)ethanone | N/A |

| CAS Number | 106245-03-8 | [2] |

| Molecular Formula | C₁₅H₁₃FO₂ | [3] |

| Molecular Weight | 244.26 g/mol | [3] |

| Appearance | White to off-white solid | Typical |

| Primary Use | Research and development, synthetic intermediate | [2] |

Spectroscopic Profile

A combination of spectroscopic techniques is required to confirm the identity and purity of the material. The causality behind the expected signals is explained below.

-

¹H NMR Spectroscopy: This technique provides information on the proton environment. The benzyloxy group introduces a characteristic singlet for the two benzylic protons (O-CH₂-Ph) typically around δ 5.0-5.2 ppm. The five protons of the benzyl phenyl ring will appear in the aromatic region (δ 7.3-7.5 ppm). The three protons of the acetyl methyl group will present as a sharp singlet around δ 2.5-2.7 ppm. The three protons on the fluorinated phenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling.

-

¹³C NMR Spectroscopy: The carbon spectrum is critical for confirming the overall carbon framework. Key signals include the carbonyl carbon (C=O) of the ketone, which is expected to be significantly downfield (>195 ppm). The benzylic carbon (O-CH₂) should appear around 70 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR Spectroscopy: This is a definitive technique for fluorinated compounds. A single resonance is expected, confirming the presence of one fluorine environment in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The molecular ion peak [M]+ should be observed at m/z 244. A prominent fragment is often the tropylium cation at m/z 91, resulting from the loss of the C₆H₅CH₂ group.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. A strong absorption band around 1660-1680 cm⁻¹ is characteristic of the aryl ketone carbonyl (C=O) stretch. Bands corresponding to C-O-C ether stretching (around 1250 cm⁻¹) and C-F stretching (around 1100-1200 cm⁻¹) are also expected.

Synthesis and Purification

The synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone is most reliably achieved via a Williamson ether synthesis, a classic and robust SN2 reaction. This choice is predicated on the high yields and commercial availability of the starting materials.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a straightforward synthetic path. The benzyl ether can be disconnected to reveal a phenoxide and a benzyl halide, pointing directly to the Williamson ether synthesis from a commercially available hydroxyacetophenone.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol is designed to be self-validating through in-process controls (TLC) and a robust purification procedure, ensuring a high-purity final product.

Principle: The phenolic proton of 1-(4-fluoro-2-hydroxyphenyl)ethanone is weakly acidic and can be deprotonated by a mild base like potassium carbonate to form a nucleophilic phenoxide. This phenoxide then displaces the bromide from benzyl bromide in an SN2 reaction to form the desired benzyl ether.[4] Acetone is a suitable polar aprotic solvent for this transformation.

Materials and Reagents:

| Reagent | CAS Number | M.W. | Role |

| 1-(4-fluoro-2-hydroxyphenyl)ethanone | 82438-37-3 | 154.14 | Starting Material |

| Benzyl Bromide | 100-39-0 | 171.04 | Electrophile |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base |

| Acetone, anhydrous | 67-64-1 | 58.08 | Solvent |

| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |

| Hexanes | 110-54-3 | 86.18 | Recrystallization/Eluent |

| Deionized Water | 7732-18-5 | 18.02 | Workup |

Experimental Protocol:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous acetone (approx. 10 mL per gram of starting material) to the flask. Stir to dissolve. Add anhydrous potassium carbonate (2.0 eq.).

-

Addition of Electrophile: Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 3-5 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting phenol spot is no longer visible.

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter off the potassium carbonate and wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M NaOH (2 x 20 mL) to remove any unreacted phenol, deionized water (2 x 20 mL), and brine (1 x 20 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification:

-

Recrystallization (Preferred): Dissolve the crude solid in a minimal amount of hot ethyl acetate or ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

-

Column Chromatography (If Oily): If the product is an oil, purify using silica gel column chromatography with a gradient elution of Hexanes:Ethyl Acetate.

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for synthesis and purification.

Applications in Drug Development

1-(2-(benzyloxy)-4-fluorophenyl)ethanone is not an active pharmaceutical ingredient (API) itself, but rather a high-value precursor. Its utility stems from the ketone functional group, which serves as a linchpin for building molecular complexity, particularly in the synthesis of heterocyclic scaffolds common in modern therapeutics.

Exemplary Application: Synthesis of Kinase Inhibitor Scaffolds

Many orally active kinase inhibitors are based on nitrogen-containing heterocyclic cores like quinazolines.[5] The acetophenone moiety is an ideal starting point for constructing such systems. A plausible, illustrative synthetic sequence is outlined below.

Caption: Logical workflow for elaborating the intermediate into a drug scaffold.

This sequence leverages the ketone's reactivity. First, a condensation reaction forms an enaminone, a versatile intermediate. This intermediate can then undergo a cyclocondensation reaction with a guanidine derivative to form a substituted aminopyrimidine ring, a privileged scaffold in kinase inhibitor design. The benzyl ether and fluoro groups remain intact, poised for final-stage deprotection or to serve as key binding elements in the final API.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While this compound is intended for research use and not extensively studied for toxicity, data from structurally related compounds and supplier safety data sheets provide clear guidance.

Hazard Identification and Precautionary Measures

The following table summarizes the key safety information.

| Category | Guideline | Citation(s) |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6][7] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (EN 166), and a lab coat. | [6][7] |

| Handling | Use only under a chemical fume hood. Avoid breathing dust/fumes. Keep away from heat, sparks, and open flames. Take measures to prevent electrostatic charge buildup. | [2][6] |

| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents. | [2][6][8] |

| First Aid: Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. | [2][6] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [2][6] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [2][8] |

Conclusion

1-(2-(benzyloxy)-4-fluorophenyl)ethanone stands as a strategically designed and highly versatile intermediate for drug discovery and organic synthesis. Its structure is optimized for subsequent chemical transformations, providing a reliable entry point for constructing complex molecular architectures. This guide has provided a comprehensive overview of its properties, a validated synthetic protocol rooted in fundamental chemical principles, and a clear rationale for its application in medicinal chemistry. By understanding and applying the methodologies detailed herein, researchers can effectively leverage this building block to accelerate the development of novel therapeutic agents.

References

- Supporting Information for relevant chemical synthesis. (n.d.). Royal Society of Chemistry. This is a general reference to a supporting information document containing spectral data. A specific, stable URL is not available.

-

Supporting Information for "Water-controlled selective preparation of α-mono or α,α'-dihalo ketones...". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). CID 142839702 | C24H21F3O3. National Center for Biotechnology Information. Retrieved from [Link]

- Supporting Information for "Ligand-free Pd Catalyzed Cross-coupling Reactions...". (n.d.). Royal Society of Chemistry. This is a general reference to a supporting information document containing spectral data. A specific, stable URL is not available.

-

Ma, J., Zhang, R., & Wang, L. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3225. Retrieved from [Link]

-

NIST. (2025). Ethanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

-

PubChem. (n.d.). 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Abdel-Aziz, H. A., Mekawey, A. A., & Dawood, K. M. (2012). 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1659. Retrieved from [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 184. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Gallery Indexed by NMR Spin Systems. Organic Chemistry Data. Retrieved from [Link]

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. This is a general company website and does not link to a specific technical document. A stable URL is not available.

-

ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

-

Zhang, R., Ma, J., & Wang, L. (2012). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o142. Retrieved from [Link]

-

Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone | C15H13FO2 | CID 2737276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.fr [fishersci.fr]

- 7. aksci.com [aksci.com]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

1-(2-(benzyloxy)-4-fluorophenyl)ethanone CAS number 106245-03-8

An In-depth Technical Guide to 1-(2-(benzyloxy)-4-fluorophenyl)ethanone (CAS: 106245-03-8)

Authored by: A Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone, a key synthetic intermediate in medicinal chemistry and materials science. Intended for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of properties. It delves into the rationale behind its synthesis, the strategic importance of its structural motifs, and the practical considerations for its use in the laboratory. We will explore its synthesis from common precursors, methods for its characterization, and its potential as a versatile building block for constructing more complex molecular architectures.

Strategic Importance and Molecular Profile

1-(2-(benzyloxy)-4-fluorophenyl)ethanone is a fluorinated aromatic ketone. Its value in synthetic chemistry stems from the unique combination of three key functional groups on a stable phenyl scaffold:

-

The Ketone Group: The acetyl group (-C(O)CH₃) is a versatile handle for a multitude of chemical transformations. It can undergo nucleophilic addition, condensation reactions to form heterocycles (e.g., chalcones, pyrimidines), and reduction to an alcohol. Furthermore, the α-methyl protons are acidic and can be deprotonated to form an enolate, enabling a host of carbon-carbon bond-forming reactions.

-

The Fluorine Atom: The para-fluorine substituent significantly influences the molecule's electronic properties. As a highly electronegative atom, it acts as a weak deactivator via the inductive effect, yet a weak activator through resonance. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability (by blocking sites of oxidative metabolism), improve binding affinity, and modulate lipophilicity and bioavailability.[1]

-

The Benzyl Ether Protecting Group: The ortho-hydroxyl group is masked by a benzyl ether (-OCH₂Ph). The benzyloxy group is a robust and widely used protecting group for phenols. It is stable to a wide range of reaction conditions, including many organometallic reagents, mild acids, and bases. Crucially, it can be selectively removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C), regenerating the free phenol for subsequent functionalization.

This strategic arrangement makes the compound a valuable precursor, particularly in multi-step syntheses where precise control over reactivity is paramount.[1] For research and development purposes, it serves as a foundational scaffold for building diverse chemical libraries.[2]

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds.

| Property | Value / Observation | Source / Rationale |

| CAS Number | 106245-03-8 | [2] |

| Molecular Formula | C₁₅H₁₃FO₂ | [3] |

| Molecular Weight | 244.26 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature. | Based on similar substituted acetophenones. |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone) and poorly soluble in water. | Structural analysis. |

| Stability | Stable under recommended storage conditions (cool, dry, well-ventilated).[2][4] | [2][4] |

| Reactivity | The ketone and benzylic positions are primary sites of reactivity. The aromatic ring can undergo further substitution. | Chemical principles. |

Synthesis and Purification

The synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone is most logically achieved via a two-step process starting from the commercially available 1-(4-fluoro-2-hydroxyphenyl)ethanone. The core of this synthesis is the protection of the phenolic hydroxyl group.

Synthetic Workflow: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and high-yielding method for preparing ethers from an alcohol (or phenol) and an alkyl halide.[5][6] In this case, the phenoxide is generated by deprotonating 1-(4-fluoro-2-hydroxyphenyl)ethanone with a suitable base, which then acts as a nucleophile to displace the bromide from benzyl bromide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical literature for similar transformations.[5] Researchers should perform their own optimization.

Materials:

-

1-(4-fluoro-2-hydroxyphenyl)ethanone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq).

-

Solvent and Base: Add anhydrous acetone to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0-3.0 eq). The K₂CO₃ acts as the base and is used in excess to drive the reaction to completion.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1-1.2 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and KBr byproduct.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Redissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-(2-(benzyloxy)-4-fluorophenyl)ethanone.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.

Spectroscopic Methods

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiple signals in the ~6.5-7.5 ppm range. The fluorine atom will cause characteristic splitting patterns (JHF) in adjacent protons. The five protons of the benzyl group will appear in this region. Benzylic Protons: A singlet around ~5.1 ppm (-OCH₂-). Methyl Protons: A singlet around ~2.5 ppm (-C(O)CH₃). |

| ¹³C NMR | Carbonyl Carbon: A signal downfield, typically >195 ppm. Aromatic Carbons: Multiple signals in the ~100-165 ppm range. The carbon directly attached to fluorine will show a large C-F coupling constant. Benzylic Carbon: A signal around ~70 ppm (-OCH₂-). Methyl Carbon: A signal upfield, around ~25-30 ppm. |

| IR Spectroscopy | C=O Stretch (Ketone): A strong, sharp absorption band around 1670-1690 cm⁻¹. C-O-C Stretch (Ether): A characteristic band in the 1200-1250 cm⁻¹ region. C-F Stretch: A strong band around 1100-1200 cm⁻¹. Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight (e.g., m/z = 244.09 for [M]⁺ in high-resolution MS). Key Fragments: A prominent peak at m/z = 91 corresponding to the benzyl/tropylium cation [C₇H₇]⁺ is highly characteristic of benzyl ethers. Another fragment may be observed at m/z = 43 for the acetyl cation [CH₃CO]⁺. |

Chromatographic Methods

Purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC), often with a UV detector set to a wavelength where the aromatic system absorbs strongly (e.g., 254 nm). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both purity analysis and structural confirmation.[7]

Safety and Handling

As a laboratory chemical with limited toxicological data, 1-(2-(benzyloxy)-4-fluorophenyl)ethanone should be handled with appropriate care.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[4][8]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth and seek medical advice.

-

Applications in Drug Discovery and Development

The true value of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone lies in its potential as a versatile synthetic intermediate. Its structure is a gateway to several classes of compounds with known biological activity.

-

Synthesis of Heterocycles: The acetyl group can participate in condensation reactions with various reagents to form complex heterocyclic systems. For example, reaction with aromatic aldehydes (Claisen-Schmidt condensation) yields chalcone precursors, which are scaffolds for flavonoids and other biologically active molecules.

-

Access to α-Functionalized Ketones: The α-methyl group can be halogenated (e.g., using Br₂ or NBS) to produce an α-bromo ketone. This intermediate is a powerful electrophile, enabling the synthesis of various derivatives, including aminoketones and thioethers, which are common in pharmaceutical compounds.[1]

-

Introduction of Chirality: Reduction of the ketone, for instance with sodium borohydride or through asymmetric hydrogenation, yields a secondary alcohol. This introduces a chiral center, which is often a critical element for specific biological interactions in modern drug design.

-

Platform for Further Aromatic Substitution: The protected phenol allows for electrophilic aromatic substitution reactions to be directed to other positions on the ring before the highly activating hydroxyl group is revealed. Subsequent debenzylation provides a multi-substituted phenol, a common feature in kinase inhibitors and other targeted therapies.[9]

The presence of the fluorine atom throughout these transformations provides a persistent metabolic block and electronic modulation, making this intermediate particularly attractive for creating new chemical entities with potentially improved pharmacokinetic profiles.[1]

References

- Safety Data Sheet. (2024). 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone. CymitQuimica.

- SAFETY D

- SAFETY D

- Analytical Method Summaries. (2023). Various Sources.

- SAFETY DATA SHEET. (2023). 4'-Fluoroacetophenone. Fisher Scientific.

- 1,2-Bis(4-fluorophenyl)ethanone | CAS 366-68-7. Benchchem.

- SAFETY DATA SHEET. (2023). 4'-Fluoroacetophenone. Thermo Fisher Scientific.

- 1-(2-(benzyloxy)-4-fluorophenyl)ethanone | CAS 106245-03-8. LookChem.

- CID 142839702 | C24H21F3O3. PubChem, NIH.

- 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone. PubChem, NIH.

- Ethanone, 1-(4-fluorophenyl)-. NIST WebBook.

- 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one | 1402175-16-9. Biosynth.

- Preparation of Tetrabutylammonium(4-Fluorophenyl)

- 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. (2011). Acta Crystallographica Section E, E67(Pt 5), o1135.

- 4'-Fluoroacetophenone (1-(4-Fluorophenyl)ethan-1-one) | Biochemical Reagent. BOC Sciences.

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

- Ethanone, 1-(4-fluorophenyl)-. Cheméo.

- 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. (2011). Acta Crystallographica Section E, E67(Pt 4), o899.

- Analytical Methods. (2025). Royal Society of Chemistry.

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. (2022). Scientific Reports, 12, 1888.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 294, 117735.

- PUMA FUTURE Z Mg PUMA FUTURE Z FG/AG 106245-03 White. Various Retailers.

- 19-(Benzyloxy)-19-oxojolkinolide B (19-BJB), an ent-abietane diterpene diepoxide, inhibits the growth of bladder cancer T24 cells through DNA damage. (2019). PLoS ONE, 14(1), e0210834.

- PUMA FUTURE Z 3.1 FG/AG 106245-03 White. Zakcret.

- Puma Future Z 3.1 FG/AG. R-GOL.com.

Sources

- 1. benchchem.com [benchchem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. chempoint.com [chempoint.com]

- 5. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel synthetic compound, 1-(2-(benzyloxy)-4-fluorophenyl)ethanone. While direct empirical data on this specific molecule is nascent, this document synthesizes current knowledge from structurally analogous compounds to propose a scientifically grounded hypothesis of its biological activity. We will explore its potential as an enzyme inhibitor, leveraging the known properties of the fluoro ketone and benzyloxy moieties. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both a theoretical framework and a practical roadmap for experimental validation.

Introduction and Molecular Profile

1-(2-(benzyloxy)-4-fluorophenyl)ethanone is an aromatic ketone characterized by a central ethanone core, a 4-fluorophenyl group, and a 2-benzyloxy substitution. The strategic incorporation of a fluorine atom is a common approach in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The benzyloxy group, also prevalent in pharmacologically active compounds, can influence binding to hydrophobic pockets within biological targets. The overall structure suggests potential interactions with a variety of biological targets, a concept supported by the "privileged structure" status of similar diaryl scaffolds in drug discovery.

Hypothesized Mechanism of Action: Enzyme Inhibition

Based on the well-documented activities of structurally related fluoro ketones and benzyloxy-containing molecules, we hypothesize that 1-(2-(benzyloxy)-4-fluorophenyl)ethanone primarily functions as an inhibitor of hydrolytic enzymes.

The Role of the Fluoro Ketone Moiety

The ketone group, activated by the adjacent fluorine atom, is a key feature. It is proposed that this moiety interacts with nucleophilic residues, such as serine, in the active sites of hydrolytic enzymes. This interaction likely mimics the tetrahedral intermediate formed during substrate hydrolysis.

-

Proposed Interaction: The electrophilic carbon of the ketone is susceptible to nucleophilic attack by a serine residue in the enzyme's active site. This would lead to the formation of a stable hemiketal, effectively inactivating the enzyme. This mechanism is well-established for other fluoro ketone inhibitors of enzymes like acetylcholinesterase and various proteases.[1]

Contribution of the Benzyloxy and Fluorophenyl Groups

The benzyloxy and fluorophenyl groups are hypothesized to be crucial for the compound's specificity and binding affinity. These lipophilic moieties can engage in hydrophobic and π-π stacking interactions within the enzyme's active site, orienting the fluoro ketone for optimal interaction with catalytic residues. Structure-activity relationship (SAR) studies on related fluorobenzyloxy chalcones have demonstrated that the nature and position of such substitutions critically influence inhibitory activity, for instance, in the inhibition of monoamine oxidase-B (MAO-B).[2]

Proposed Signaling Pathway and Experimental Workflow

To validate the hypothesized mechanism of action, a systematic experimental approach is necessary. The following workflow outlines the key stages of investigation.

Sources

Introduction: The Strategic Importance of Fluorinated Benzylacetophenones

An In-depth Technical Guide to the Synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone Derivatives

The compound 1-(2-(benzyloxy)-4-fluorophenyl)ethanone and its derivatives represent a class of molecules with significant value in medicinal chemistry and drug development. The core structure, a fluorinated acetophenone scaffold, is a key building block for a variety of biologically active compounds. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The benzyloxy group serves as a crucial protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule.

This guide provides a comprehensive overview of the primary synthetic strategies for constructing the 1-(2-(benzyloxy)-4-fluorophenyl)ethanone core and further derivatization. We will delve into the mechanistic underpinnings of two major synthetic routes—the Friedel-Crafts acylation and the Fries rearrangement—offering field-proven insights into optimizing these transformations. Furthermore, we will explore the subsequent modification of the acetophenone core to generate diverse libraries of derivatives, particularly those with demonstrated antifungal properties.[2]

This document is intended for researchers, chemists, and professionals in the field of drug discovery, providing both the theoretical foundation and practical, step-by-step protocols for the successful synthesis and derivatization of this important molecular scaffold.

Part 1: Core Synthesis Strategies

The synthesis of the target acetophenone can be approached via two principal pathways, each with distinct advantages and mechanistic considerations. The choice of strategy often depends on the availability of starting materials, desired regioselectivity, and scalability.

Strategy A: Direct C-Acylation via Friedel-Crafts Reaction

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds with an aromatic ring.[3][4] This approach involves the direct introduction of an acyl group onto a pre-benzylated and fluorinated aromatic precursor.

Causality and Mechanistic Insight:

The reaction proceeds through an electrophilic aromatic substitution mechanism.[5][6] A Lewis acid catalyst, typically aluminum trichloride (AlCl₃), coordinates with an acylating agent (e.g., acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring.

For the synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone, the logical starting material is 1-(benzyloxy)-3-fluorobenzene. The regiochemical outcome of the acylation is dictated by the directing effects of the substituents. The benzyloxy group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-director. The acylation is expected to occur at the position most activated by the potent benzyloxy group, which is ortho to it and para to the fluorine, yielding the desired product with high selectivity. The deactivating nature of the newly introduced acyl group prevents polyacylation, a common side reaction in Friedel-Crafts alkylations.[7][8]

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum trichloride (1.2 eq.) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes at 0 °C.

-

Substrate Addition: Dissolve 1-(benzyloxy)-3-fluorobenzene (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(2-(benzyloxy)-4-fluorophenyl)ethanone.

Strategy B: Fries Rearrangement Pathway

The Fries rearrangement is a versatile alternative for synthesizing hydroxyaryl ketones from phenolic esters.[9][10] This multi-step strategy involves an initial O-acylation of a phenol, followed by a Lewis acid-catalyzed rearrangement to achieve C-acylation.[11][12]

Causality and Mechanistic Insight:

This pathway commences with the O-acylation of 3-fluorophenol with acetyl chloride to form 3-fluorophenyl acetate.[13] This ester is then subjected to a Lewis acid, such as AlCl₃. The Lewis acid coordinates to the carbonyl oxygen, weakening the ester linkage and facilitating the formation of an acylium ion intermediate.[11][12] This electrophile then attacks the aromatic ring, preferentially at the ortho and para positions.

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions.[9][11] Lower temperatures (e.g., <60°C) generally favor the formation of the para-acylated product, while higher temperatures (e.g., >160°C) favor the ortho-isomer.[14] This is a classic example of thermodynamic versus kinetic control; the ortho-isomer can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[9] To obtain the desired 2-hydroxy-4-fluoroacetophenone, elevated temperatures are required.

Following the rearrangement and isolation of the desired ortho-isomer, the final step is the protection of the newly formed hydroxyl group via a Williamson ether synthesis with benzyl bromide.[15][16][17]

Caption: Three-step workflow for the Fries Rearrangement pathway.

Experimental Protocol: Fries Rearrangement and Benzylation

Part 1: O-Acylation of 3-Fluorophenol

-

Setup: In a round-bottom flask, dissolve 3-fluorophenol (1.0 eq.) in pyridine or DCM with triethylamine (1.5 eq.).

-

Addition: Cool the solution to 0 °C and add acetyl chloride (1.1 eq.) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-fluorophenyl acetate, which can often be used in the next step without further purification.

Part 2: Fries Rearrangement

-

Setup: To a flask containing anhydrous aluminum trichloride (2.5 eq.), add 3-fluorophenyl acetate (1.0 eq.) portion-wise.

-

Heating: Heat the mixture to 160-170 °C and maintain for 2-3 hours. The mixture will become a dark, viscous liquid.

-

Quenching: Cool the reaction to room temperature, then carefully add ice, followed by concentrated HCl to decompose the aluminum complex.

-

Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer and concentrate. Purify the residue by column chromatography or recrystallization to isolate 2-hydroxy-4-fluoroacetophenone.

Part 3: Williamson Ether Synthesis (Benzylation)

-

Setup: In a round-bottom flask, combine 2-hydroxy-4-fluoroacetophenone (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide in acetone or DMF.

-

Addition: Add benzyl bromide (1.2 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux (or ~60 °C for DMF) and stir for 4-6 hours until the starting material is consumed (TLC).

-

Workup: Cool the reaction, filter off the solids, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain 1-(2-(benzyloxy)-4-fluorophenyl)ethanone.

Part 2: Synthesis of Derivatives

The 1-(2-(benzyloxy)-4-fluorophenyl)ethanone core is a versatile platform for creating derivatives, primarily through reactions involving the α-carbon of the ketone.

α-Halogenation and Nucleophilic Substitution

A common and effective strategy for derivatization is the introduction of a halogen at the α-position, creating an α-haloacetophenone. This intermediate is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, such as azoles, amines, and thiols.[1][18] This approach has been successfully employed to synthesize antifungal agents.[2]

Mechanism and Application:

The α-bromination can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid. The subsequent substitution reaction proceeds via a standard Sₙ2 mechanism. For instance, reacting the α-bromo ketone with imidazole in the presence of a base yields the corresponding 2-(1H-imidazol-1-yl) derivative. This modular approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Caption: General workflow for derivatization via α-halogenation.

Experimental Protocol: α-Bromination and Imidazole Substitution

-

α-Bromination: Dissolve 1-(2-(benzyloxy)-4-fluorophenyl)ethanone (1.0 eq.) in a suitable solvent like chloroform or acetic acid. Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide. Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the reaction, wash with sodium bisulfite solution and water, dry, and concentrate to yield the crude α-bromo ketone, which is often used directly in the next step.

-

Nucleophilic Substitution: Dissolve the crude α-bromo ketone (1.0 eq.) in acetonitrile. Add imidazole (2.0 eq.) and potassium carbonate (1.5 eq.). Stir the mixture at room temperature or gentle heat (50 °C) for 3-5 hours.

-

Workup and Purification: Filter the reaction mixture and concentrate the solvent. Purify the resulting residue by column chromatography to obtain the final 1-(2-(benzyloxy)-4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone derivative.

Part 3: Data Presentation

Table 1: Comparison of Core Synthesis Strategies

| Parameter | Strategy A: Friedel-Crafts Acylation | Strategy B: Fries Rearrangement Pathway |

| Starting Material | 1-(Benzyloxy)-3-fluorobenzene | 3-Fluorophenol |

| Key Transformation | Electrophilic Aromatic Substitution | O-Acylation followed by Rearrangement |

| Number of Steps | 1 (to core structure) | 3 (to core structure) |

| Catalyst/Reagent | AlCl₃ (stoichiometric) | AlCl₃ (stoichiometric), K₂CO₃ |

| Temperature | 0 °C to Room Temperature | High Temperature (160-170 °C) for rearrangement |

| Regioselectivity | Generally high, directed by substituents | Temperature-dependent (ortho vs. para)[9][11] |

| Advantages | More direct, fewer steps | Readily available starting phenol |

| Challenges | Preparation of benzylated starting material | Harsh conditions, potential for side products |

Table 2: Representative Spectroscopic Data for 1-(2-(benzyloxy)-4-fluorophenyl)ethanone

| Data Type | Characteristic Signals |

| ¹H NMR | δ ~2.6 (s, 3H, -COCH₃), δ ~5.2 (s, 2H, -OCH₂Ph), δ ~6.7-6.9 (m, 2H, Ar-H), δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), δ ~7.8 (dd, 1H, Ar-H) |

| ¹³C NMR | δ ~30 (-COCH₃), δ ~71 (-OCH₂Ph), δ ~105 (d, Ar-C), δ ~112 (d, Ar-C), δ ~127-129 (Ar-C of benzyl), δ ~132 (d, Ar-C), δ ~136 (Ar-C), δ ~159 (Ar-C), δ ~164 (d, Ar-C-F), δ ~200 (C=O) |

| IR (cm⁻¹) | ~1670 (C=O stretch), ~1600, 1500 (Aromatic C=C stretch), ~1250 (C-O stretch), ~1100 (C-F stretch) |

Conclusion

The synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone and its derivatives is a critical process for accessing novel pharmaceutical candidates. This guide has detailed two robust synthetic pathways, the direct Friedel-Crafts acylation and the multi-step Fries rearrangement, providing the mechanistic rationale and experimental protocols necessary for their successful implementation. The choice between these methods will depend on specific laboratory constraints and objectives. Furthermore, the outlined strategies for α-functionalization and subsequent nucleophilic substitution offer a powerful and modular platform for generating diverse chemical libraries for drug discovery programs. A thorough understanding of these synthetic principles empowers researchers to efficiently produce these valuable molecular scaffolds and accelerate the development of new therapeutic agents.

References

- Fries rearrangement - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fries_rearrangement]

- Fries Rearrangement - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/fries-rearrangement.shtm]

- Friedel–Crafts reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]

- What is the Fries Rearrangement Reaction? - BYJU'S. [URL: https://byjus.com/chemistry/fries-rearrangement-reaction/]

- Fries Rearrangement: Meaning, Mechanism, Limitations & Application - Testbook. [URL: https://testbook.com/chemistry/fries-rearrangement]

- Reaction Mechanism of Fries Rearrangement - Physics Wallah. [URL: https://www.pw.live/chemistry-concepts/reaction-mechanism-of-fries-rearrangement]

- Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry - Saskoer.ca. [URL: https://saskoer.

- Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [URL: https://byjus.

- Use of Solid Catalysts in Friedel−Crafts Acylation Reactions | Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr990393f]

- Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/058.shtm]

- Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene - JoVE. [URL: https://www.jove.

- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7998348/]

- Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004415/]

- CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents. [URL: https://patents.google.

- Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/235384180_Comparisons_of_O-acylation_and_Friedel-Crafts_acylation_of_phenols_and_acyl_chlorides_and_Fries_rearrangement_of_phenyl_esters_in_trifluoromethanesulfonic_acid_Effective_synthesis_of_optically_acti]

- Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65f973e4b786199f36a53273]

- identifying side products in Friedel-Crafts acylation of fluorobenzene - Benchchem. [URL: https://www.benchchem.

- 1,2-Bis(4-fluorophenyl)ethanone|CAS 366-68-7 - Benchchem. [URL: https://www.benchchem.com/product/1-2-bis-4-fluorophenyl-ethanone]

- Fries Rearrangement - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/fries-rearrangement.htm]

- Fries Rearrangement - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-explorer/fries-rearrangement]

- Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions - MDPI. [URL: https://www.mdpi.com/1420-3049/22/3/408]

- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [URL: https://scindeks.ceon.rs/article.aspx?artid=0352-51390304411K]

- 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961139/]

- Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [URL: https://www.ajchem-a.com/article_193133.html]

- Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2971887/]

- Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21920030/]

- Ch24 - Acylation of phenols - University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch24/ch24-3-3.html]

- Friedel-Crafts Acylation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4631307/]

- Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-4-fluorophenyl-2-morpholino-ethanone]

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents. [URL: https://patents.google.

- 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960965/]

- 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200827/]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 6. byjus.com [byjus.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 10. Fries Rearrangement [organic-chemistry.org]

- 11. byjus.com [byjus.com]

- 12. testbook.com [testbook.com]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 15. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. prepchem.com [prepchem.com]

A Technical Guide to the Biological Evaluation of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone: A Multifaceted Approach

This in-depth technical guide provides a comprehensive framework for investigating the biological activities of the novel synthetic compound, 1-(2-(benzyloxy)-4-fluorophenyl)ethanone. Designed for researchers, scientists, and drug development professionals, this document outlines a structured, evidence-based approach to elucidating the compound's therapeutic potential. By leveraging established methodologies and drawing parallels from structurally related molecules, this guide offers a roadmap for a thorough preclinical evaluation.

Introduction

1-(2-(benzyloxy)-4-fluorophenyl)ethanone is a synthetic aromatic ketone. Its core structure, an acetophenone derivative, is a common scaffold in a wide array of biologically active compounds, including chalcones and other related flavonoids. These classes of molecules have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, analgesic, and anticancer properties. The presence of a benzyloxy group and a fluorine atom on the phenyl ring of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone suggests the potential for unique biological activities, making it a compelling candidate for further investigation.

Synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone

The synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone can be achieved through a variety of established organic chemistry reactions. A common and effective method is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of a phenol by a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

A plausible synthetic route is as follows:

-

Starting Materials: 1-(4-fluoro-2-hydroxyphenyl)ethanone and benzyl bromide.

-

Reaction: The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetone.

-